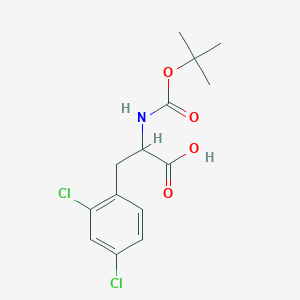

Boc-2,4-dichloro-DL-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

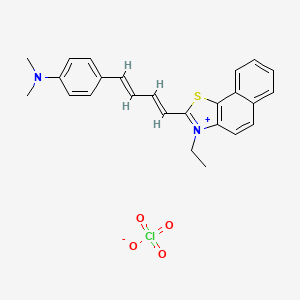

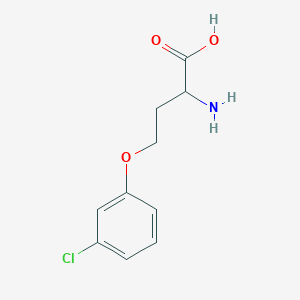

Boc-2,4-dichloro-DL-phénylalanine: est un dérivé d'acide aminé synthétique. Il est caractérisé par la présence de deux atomes de chlore liés au cycle phényle et d'un groupe protecteur tert-butoxycarbonyle (Boc) lié au groupe amino. Ce composé est largement utilisé dans la synthèse peptidique et diverses applications biochimiques en raison de ses propriétés structurales uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de la Boc-2,4-dichloro-DL-phénylalanine implique généralement la protection du groupe amino de la 2,4-dichloro-DL-phénylalanine avec un groupe Boc. Cela peut être réalisé par réaction de la 2,4-dichloro-DL-phénylalanine avec du dicarbonate de di-tert-butyle en présence d'une base telle que la triéthylamine. La réaction est généralement réalisée dans un solvant organique comme le dichlorométhane à température ambiante.

Méthodes de production industrielle: La production industrielle de la Boc-2,4-dichloro-DL-phénylalanine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés. Cela comprend le contrôle de la température, du temps de réaction et des rapports molaires des réactifs. Le produit est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions: La Boc-2,4-dichloro-DL-phénylalanine peut subir diverses réactions chimiques, notamment:

Réactions de substitution: Les atomes de chlore sur le cycle phényle peuvent être substitués par d'autres groupes fonctionnels.

Réactions de déprotection: Le groupe protecteur Boc peut être éliminé en milieu acide pour donner l'acide aminé libre.

Réactifs et conditions courants:

Réactions de substitution: Les réactifs courants comprennent des nucléophiles tels que des amines ou des thiols. Les réactions sont généralement réalisées dans des solvants polaires comme le diméthylformamide (DMF) à des températures élevées.

Réactions de déprotection: L'acide trifluoroacétique (TFA) est couramment utilisé pour éliminer le groupe Boc.

Principaux produits formés:

Réactions de substitution: Les produits dépendent du nucléophile utilisé. Par exemple, la réaction avec une amine peut donner un dérivé de phénylalanine substitué par un amino.

Réactions de déprotection: Le produit principal est la 2,4-dichloro-DL-phénylalanine.

Applications de la recherche scientifique

La Boc-2,4-dichloro-DL-phénylalanine a plusieurs applications dans la recherche scientifique:

Synthèse peptidique: Elle est utilisée comme élément constitutif dans la synthèse de peptides et de protéines.

Études biochimiques: Elle sert de composé modèle dans les études d'interactions enzyme-substrat et de repliement des protéines.

Chimie médicinale: Les chercheurs l'utilisent pour concevoir et synthétiser des agents thérapeutiques potentiels.

Applications industrielles: Elle est utilisée dans la production de produits pharmaceutiques et de produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action de la Boc-2,4-dichloro-DL-phénylalanine implique principalement son rôle d'acide aminé protégé dans la synthèse peptidique. Le groupe Boc empêche les réactions indésirables au niveau du site amino, permettant la formation sélective de liaisons peptidiques. Une fois la synthèse terminée, le groupe Boc est éliminé pour donner l'acide aminé libre.

Applications De Recherche Scientifique

Boc-2,4-dichloro-DL-phenylalanine has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Biochemical Studies: It serves as a model compound in studies of enzyme-substrate interactions and protein folding.

Medicinal Chemistry: Researchers use it to design and synthesize potential therapeutic agents.

Industrial Applications: It is employed in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of Boc-2,4-dichloro-DL-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group prevents unwanted reactions at the amino site, allowing for selective peptide bond formation. Upon completion of the synthesis, the Boc group is removed to yield the free amino acid.

Comparaison Avec Des Composés Similaires

Composés similaires:

- Boc-2,4-dichloro-L-phénylalanine

- 2,4-Dichloro-DL-phénylalanine

- Boc-2-hydroxy-DL-phénylalanine

Comparaison:

- Boc-2,4-dichloro-L-phénylalanine: Structure similaire mais diffère par la stéréochimie de l'acide aminé.

- 2,4-Dichloro-DL-phénylalanine: Le groupe protecteur Boc est absent, ce qui la rend plus réactive dans certaines conditions.

- Boc-2-hydroxy-DL-phénylalanine: Contient un groupe hydroxyle au lieu d'atomes de chlore, ce qui conduit à une réactivité et des applications différentes.

La Boc-2,4-dichloro-DL-phénylalanine se distingue par sa combinaison unique d'atomes de chlore et du groupe protecteur Boc, ce qui la rend particulièrement utile dans la synthèse peptidique et diverses applications biochimiques.

Propriétés

IUPAC Name |

3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDWBXFRQWMWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)

![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)

![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)

![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)

![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)

![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)

![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12303645.png)

![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)